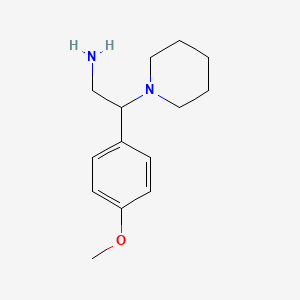

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, also known as 4-Methoxyphenylpiperidine-1-ethanamine, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a synthetic compound that has been widely used in the synthesis of drugs and other compounds, as well as in the study of its biochemical and physiological effects.

Applications De Recherche Scientifique

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Recent advances in the development of dopamine D2 receptor (D2R) ligands have shown significant therapeutic potential for the treatment of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, similar to the structure of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This research highlights the importance of specific structural components for D2R affinity, offering insights into the development of more effective treatments for disorders related to the dopaminergic pathway (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Reactions

The chemical behavior of piperidine compounds in nucleophilic aromatic substitution reactions has been extensively studied, providing valuable information for synthetic chemistry applications. For instance, the reaction of piperidine with nitro-aromatic compounds results in the efficient synthesis of nitro-piperidinobenzene derivatives. This type of reaction is fundamental for creating various pharmaceuticals and research chemicals, including those related to this compound (Pietra & Vitali, 1972).

Ligands for D2-like Receptors

The study of arylcycloalkylamines, including phenyl piperidines, underscores their role as pharmacophoric groups in antipsychotic agents. Research focusing on the contributions of arylalkyl substituents to the potency and selectivity of D2-like receptors further supports the scientific relevance of compounds structurally related to this compound. This research contributes to understanding the design of novel antipsychotic medications with improved therapeutic profiles (Sikazwe et al., 2009).

Cytochrome P450 Isoforms Inhibition

The inhibition of cytochrome P450 isoforms by compounds including piperidines is critical for understanding drug-drug interactions and metabolism. Piperidine derivatives, such as this compound, can play a role in modulating the activity of these enzymes, affecting the pharmacokinetics of co-administered drugs. This research is vital for predicting potential drug interactions and optimizing therapeutic regimens (Khojasteh et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is the serotonin transporter and alpha receptors . These targets play a crucial role in the regulation of mood, appetite, and sleep, among other functions.

Mode of Action

This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate its effects . This interaction with its targets can lead to changes in neurotransmitter levels, which can affect various physiological processes.

Pharmacokinetics

Similar compounds have been shown to exhibit various absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

Given its interaction with the serotonin transporter and alpha receptors, it can be inferred that the compound may influence neurotransmitter levels and thus potentially affect mood, appetite, and sleep .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain plants and fungi produce similar compounds under stress . Additionally, the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXUGVNIFNKCNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397131 |

Source

|

| Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31466-51-0 |

Source

|

| Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridine, 5-(2-thienyl)-](/img/structure/B1350764.png)

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-[(dimethylamino)methylene]benzenesulfonamide](/img/structure/B1350771.png)

![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B1350781.png)

![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)

![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)

![Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B1350798.png)

![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)